

# Structural and Synthetic Profiling of 3,4-Dimethoxy-D-Phenylalanine

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## Compound of Interest

Compound Name: 3,4-Dimethy-D-Phenylalanine

Cat. No.: B1579342

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## Executive Summary & Chemical Identity

3,4-Dimethoxy-D-phenylalanine (3,4-DMDP) is a non-proteinogenic amino acid and the D-enantiomer of the methylated derivative of DOPA.<sup>[1]</sup> Unlike its L-isomer—which serves as a direct metabolic precursor to dopamine—the D-isomer is primarily utilized in drug discovery as a chiral scaffold and pharmacophore to impart metabolic stability.<sup>[1]</sup>

In peptidomimetics, the incorporation of 3,4-DMDP prevents proteolytic degradation (due to the D-configuration) while the methoxy groups enhance lipophilicity, facilitating blood-brain barrier (BBB) permeation compared to the dihydroxy (catechol) variants.<sup>[1]</sup>

## Structural Characterization

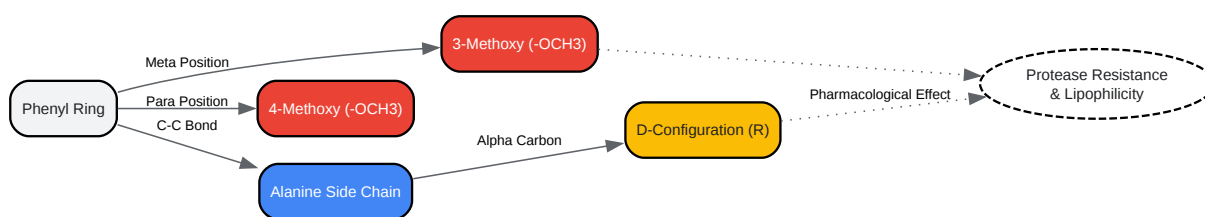
The molecule is defined by a phenyl ring substituted with two methoxy groups at the meta and para positions, attached to an alanine side chain with R-stereochemistry (D-configuration).<sup>[1]</sup>

Key Structural Features:

- Stereocenter: The

-carbon possesses a D-configuration, rendering the molecule resistant to endogenous L-amino acid oxidases and proteases.[1]

- Electronic Effect: The 3,4-dimethoxy substitution pattern acts as a protected catechol, preventing rapid oxidation to quinones (a common issue with L-DOPA) while maintaining the steric bulk required for receptor fitting.[1]



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Figure 1: Structural decomposition of 3,4-Dimethoxy-D-phenylalanine highlighting functional moieties.

## Physicochemical Profile

The following data aggregates experimental values for the enantiomeric pair. Note that while melting points for D- and L- isomers are identical, the optical rotation is equal in magnitude but opposite in sign.[1]

Property	Value / Description
IUPAC Name	(2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>4</sub>
Molecular Weight	225.24 g/mol
CAS Number (D-isomer)	121777-66-8 (Free base) / 123690-32-4 (HCl salt)
CAS Number (DL-mix)	13472-83-8
Solubility	Soluble in dilute acid/base; sparingly soluble in neutral H <sub>2</sub> O; soluble in DMSO.[1][2]
pKa Values	~2.2 (COOH), ~9.1 (NH <sub>2</sub> )
Melting Point	248–250 °C (Decomposition)
Appearance	White to off-white crystalline powder

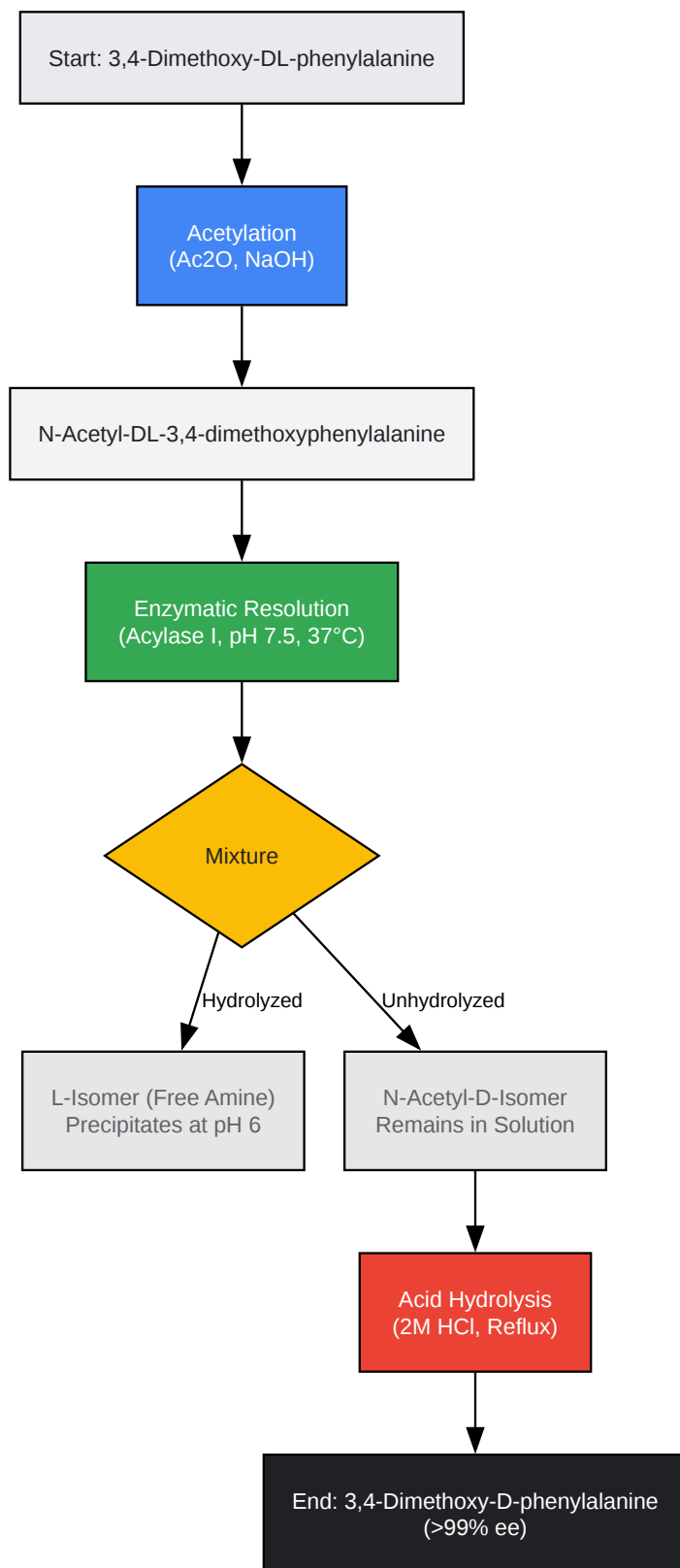
## Synthetic Protocol: Chemo-Enzymatic Resolution

While asymmetric hydrogenation is possible, the most robust and scalable method for obtaining high optical purity (>99% ee) of the D-isomer is enzymatic resolution using Acylase I (*Aspergillus melleus*).[1] This method is self-validating because the enzyme is strictly L-selective, leaving the D-substrate untouched.[1]

### Workflow Logic

- Acetylation: Protect the racemic amine to form N-Acetyl-DL-3,4-dimethoxyphenylalanine.
- Enzymatic Hydrolysis: Acylase I selectively hydrolyzes the L-isomer to the free amino acid. [1]
- Separation: The L-amino acid (zwitterion) is separated from the unreacted N-Acetyl-D-isomer (acidic) via pH extraction.[1]

- Chemical Hydrolysis: The N-Acetyl-D-isomer is chemically hydrolyzed to yield the pure D-amino acid.[1]



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Figure 2: Chemo-enzymatic resolution workflow for isolating the D-enantiomer.

## Detailed Methodology

Reagents: 3,4-Dimethoxy-DL-phenylalanine, Acetic anhydride, Acylase I (Grade I), 6M HCl.[1]

- Acetylation: Dissolve the DL-amino acid in 2M NaOH. Add acetic anhydride (1.2 eq) dropwise at 0°C. Acidify to pH 2.0 to precipitate the N-acetyl derivative. Recrystallize from water.[1]
- Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-derivative in water; adjust pH to 7.5 with dilute LiOH (Lithium salts have better solubility). Add Acylase I (10 mg/g substrate) and incubate at 37°C for 24-48 hours.
- Separation: Acidify the mixture to pH 5.0. The free L-amino acid will precipitate (or can be removed via ion-exchange resin).[1] Filter off the L-isomer.[1][3]
- Isolation of D-Precursor: Acidify the filtrate to pH 1.0 and extract the N-acetyl-D-phenylalanine with ethyl acetate.[1]
- Final Deprotection: Reflux the N-acetyl-D-derivative in 2M HCl for 3 hours. Evaporate to dryness to obtain 3,4-dimethoxy-D-phenylalanine hydrochloride.[1]

## Analytical Validation: Chiral HPLC

To verify the enantiomeric excess (ee) of the synthesized D-isomer, standard C18 columns are insufficient. A Chiral Ligand Exchange Chromatography (CLEC) method is recommended for its cost-effectiveness and high resolution for amino acids.[1]

## Protocol

- Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm).
- Mobile Phase: 8 mM L-Phenylalanine + 4 mM CuSO<sub>4</sub> in water (pH 3.2) / Methanol (85:15 v/v).

- Mechanism: The copper(II) ion forms a diastereomeric ternary complex with the L-phenylalanine (in mobile phase) and the analyte. The D-analyte forms a complex with different stability/hydrophobicity than the L-analyte, resulting in separation.[1]
- Detection: UV at 254 nm (detecting the copper complex and phenyl ring).
- Expected Result: The D-isomer typically elutes before the L-isomer in this specific ligand-exchange system due to steric hindrance in the complex formation.[1]

## Pharmaceutical Applications

The utility of 3,4-Dimethoxy-D-phenylalanine lies in its ability to mimic the biological recognition of DOPA while resisting metabolic clearance.[1]

- Peptidomimetics: Used as a substitute for L-Tyrosine or L-DOPA in peptide drugs to increase plasma half-life.[1] The D-configuration prevents recognition by chymotrypsin.[1]
- Neuropharmacology: The 3,4-dimethoxy groups increase lipophilicity, aiding BBB transport. [1] Once inside the CNS, the molecule acts as a rigid probe for amino acid transporters (LAT1) without being rapidly decarboxylated to dopamine, allowing for steady-state receptor binding studies.
- Oncology: D-amino acids are increasingly used as "warheads" in cancer-targeting peptides, as tumor cells often overexpress specific amino acid transporters that can uptake D-isomers, which then disrupt cellular homeostasis.[1]

## References

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